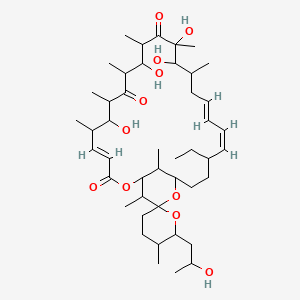
1-Oleoyl-2,3-dipalmitoyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oleoyl-2,3-dipalmitoyl-rac-glycerol is a triacylglycerol compound that contains palmitic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position. It is commonly found in natural fats and oils, including palm oil, lard, and tallow . This compound is of significant interest due to its unique structural properties and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and fatty acids. The process typically involves the use of catalysts such as sulfuric acid or lipases to facilitate the esterification reaction. The reaction conditions often include elevated temperatures and controlled pH levels to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the transesterification of triglycerides derived from natural sources like palm oil. This process is catalyzed by enzymes or chemical catalysts and is carried out in large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: In the presence of water and enzymes like lipases, it can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or acids, often catalyzed by enzymes or chemical catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymatic hydrolysis is typically carried out using lipases under mild conditions.
Transesterification: Catalysts such as sodium methoxide or lipases are used under controlled temperatures and pressures.
Major Products Formed:
Oxidation: Hydroperoxides and secondary oxidation products.
Hydrolysis: Free fatty acids (palmitic acid and oleic acid) and glycerol.
Transesterification: New esters formed by the exchange of fatty acid groups.
Scientific Research Applications
1-Oleoyl-2,3-dipalmitoyl-rac-glycerol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol involves its interaction with enzymes such as lipases, which catalyze its hydrolysis into free fatty acids and glycerol. These products can then participate in various metabolic pathways, including energy production and lipid biosynthesis . The compound’s structure allows it to integrate into lipid bilayers, influencing membrane fluidity and function .
Comparison with Similar Compounds
1,2-Dipalmitoyl-3-oleoyl-sn-glycerol: Similar in structure but differs in the stereochemistry of the glycerol backbone.
1,3-Dipalmitoyl-2-oleoyl-sn-glycerol: Another isomer with different fatty acid positions.
Uniqueness: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which influences its physical and chemical properties. This arrangement affects its melting point, solubility, and interaction with enzymes, making it distinct from other triacylglycerols .
Properties
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDGPZOSGBQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)

![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)



